molecular formula C14H8ClN3O4 B2460496 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone CAS No. 860787-84-4

7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B2460496
CAS No.: 860787-84-4
M. Wt: 317.69
InChI Key: BGVCMWMQKJAGHT-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic organic compound based on the quinazolinone scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for its wide spectrum of biological activities . This compound features a 4(3H)-quinazolinone core, which is an oxidized form of quinazoline, and is characterized by specific substitutions at the 2, 6, and 7 positions that are of significant research interest. Structure-Activity Relationship (SAR) studies indicate that the presence of a halogen atom, such as chlorine, at the 6 and/or 8 position of the quinazolinone ring can markedly improve antimicrobial properties . Furthermore, the substitution of an aromatic ring at the 2-position is considered essential for such activity . Researchers are therefore investigating this compound primarily within the context of developing new antimicrobial and cytotoxic agents . Quinazolinone derivatives are known to exert their biological effects through various mechanisms, including interactions with bacterial cell walls and DNA, as well as inhibition of key enzymes like thymidylate synthase and tyrosine kinase . The chemical structure of this product suggests potential for these routes of action, though its specific mechanism requires further experimental validation. The quinazolinone ring system is known for its considerable stability in reactions involving oxidation, reduction, and hydrolysis, making it a robust core for chemical exploration . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

7-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4/c15-9-3-6-11-12(7-9)16-13(17(20)14(11)19)8-1-4-10(5-2-8)18(21)22/h1-7,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVCMWMQKJAGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Condensation

Niementowski’s method involves cyclocondensation of anthranilic acid derivatives with formamide or urea. For 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, 7-chloroanthranilic acid reacts with urea under thermal conditions (125–130°C) to form 7-chloro-3,4-dihydro-4-oxoquinazoline. Subsequent oxidation with hydrogen peroxide in dilute aqueous acid introduces the 3-hydroxy group.

Reaction Scheme:

  • Cyclization:
    $$ \text{7-Chloroanthranilic acid} + \text{Urea} \xrightarrow{\Delta} \text{7-Chloro-3,4-dihydro-4-oxoquinazoline} $$
  • Oxidation:
    $$ \text{7-Chloro-3,4-dihydro-4-oxoquinazoline} + \text{H}2\text{O}2 \rightarrow \text{7-Chloro-3-hydroxy-4-oxoquinazoline} $$

This method offers moderate yields (50–65%) but requires precise control of oxidation conditions to avoid over-oxidation.

Introduction of the 4-Nitrophenyl Group at Position 2

The 4-nitrophenyl group at position 2 is introduced via nucleophilic substitution or cross-coupling reactions.

Grimmel-Guinther-Morgan Synthesis

This method employs o-aminobenzoic acid derivatives, amines, and phosphorus trichloride. Using 7-chloroanthranilic acid and 4-nitroaniline in toluene with PCl₃ yields 7-chloro-2-(4-nitrophenyl)-3,4-dihydro-4-oxoquinazoline. Subsequent oxidation with KMnO₄ in alkaline medium generates the 3-hydroxy group.

Reaction Conditions:

  • Temperature: 110–120°C (reflux)
  • Time: 2–4 hours
  • Yield: 60–70%

Limitations:

  • Requires stoichiometric PCl₃, complicating purification.
  • Competing side reactions may reduce regioselectivity.

Palladium-Catalyzed Cross-Coupling

Modern approaches utilize Suzuki-Miyaura coupling to introduce aryl groups. A halogenated quinazolinone intermediate (e.g., 2-bromo-7-chloro-3-hydroxy-4(3H)-quinazolinone) reacts with 4-nitrophenylboronic acid under Pd(PPh₃)₄ catalysis.

Optimized Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1)
  • Yield: 75–80%

Hydroxylation at Position 3

The 3-hydroxy group is introduced via oxidation or hydrolysis:

Oxidation of Dihydroquinazolinones

3,4-Dihydroquinazolin-4-one intermediates are oxidized using H₂O₂ or KMnO₄. For example, 7-chloro-2-(4-nitrophenyl)-3,4-dihydro-4-oxoquinazoline treated with H₂O₂ in acetic acid yields the target compound.

Key Data:

  • Oxidizing Agent: 30% H₂O₂
  • Temperature: 25°C (ambient)
  • Yield: 85–90%

Hydrolysis of 3-Chloro Derivatives

An alternative route involves hydrolyzing a 3-chloro precursor. 7-Chloro-3-chloro-2-(4-nitrophenyl)-4(3H)-quinazolinone reacts with NaOH (10%) at 80°C to replace chlorine with a hydroxyl group.

Reaction Profile:

  • Time: 3 hours
  • Yield: 70–75%

One-Pot Synthesis Strategies

Recent advances enable streamlined synthesis:

Tandem Cyclization-Oxidation

A one-pot method combines anthranilic acid, 4-nitrobenzaldehyde, and hydroxylamine hydrochloride in acetic acid. The reaction proceeds via imine formation, cyclization, and auto-oxidation.

Conditions:

  • Solvent: Glacial AcOH
  • Catalyst: None (auto-catalyzed)
  • Yield: 65–70%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 7-chloroanthranilic acid and 4-nitrophenyl isocyanate in DMF, completing in 15 minutes with 80% yield.

Advantages:

  • Reduced reaction time (15 min vs. 6 hours conventional).
  • Enhanced purity due to minimized side reactions.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield (%) Purity (%)
Niementowski Condensation 7-Chloroanthranilic acid, Urea 125°C, 4 hours 50–65 90
Grimmel-Guinther-Morgan 7-Chloroanthranilic acid, 4-Nitroaniline Reflux, PCl₃ 60–70 85
Suzuki Coupling 2-Bromo-7-chloroquinazolinone, 4-Nitrophenylboronic acid Pd catalysis, 80°C 75–80 95
One-Pot Tandem 7-Chloroanthranilic acid, 4-Nitrobenzaldehyde AcOH, 100°C 65–70 88
Microwave Synthesis 7-Chloroanthranilic acid, 4-Nitrophenyl isocyanate DMF, 150W 80 97

Challenges and Optimization Strategies

Regioselectivity in Nitrophenyl Incorporation

The electron-withdrawing nitro group can direct electrophilic substitution unpredictably. Using directing groups (e.g., boronates) or meta-directing catalysts improves regioselectivity.

Purification of Polar Intermediates

The hydroxyl and nitro groups increase polarity, complicating crystallization. Gradient recrystallization (ethanol/water) or chromatographic purification (silica gel, ethyl acetate/hexane) resolves this.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of quinazolinones, including 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, exhibit significant antimicrobial properties. A study demonstrated that certain quinazolinone derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitrophenyl group is believed to enhance the compound's efficacy against these pathogens .

1.2 Anti-inflammatory Properties

Quinazolinone derivatives have been studied for their anti-inflammatory effects. Compounds similar to 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone have shown promise in treating conditions like rheumatoid arthritis and inflammatory bowel diseases. In vivo models indicated that these compounds can significantly reduce inflammation markers .

Cancer Research

2.1 Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that quinazolinone derivatives can inhibit cell growth in cancer models, including human myelogenous leukemia (K562) cells. Specifically, compounds with structural similarities to 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone displayed potent inhibitory activity against these cells, suggesting potential as anticancer agents .

2.2 Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is crucial for cell division. This action leads to the disruption of mitotic processes in cancer cells, promoting apoptosis and reducing tumor growth .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is essential for optimizing its pharmacological properties. Variations in substituents on the quinazolinone core can significantly influence biological activity. For example, modifications to the nitrophenyl group or the introduction of other functional groups may enhance antimicrobial or anticancer efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus, Pseudomonas aeruginosa
Anti-inflammatorySignificant reduction in inflammation markers
CytotoxicityInhibitory effects on K562 leukemia cells
MechanismInhibition of tubulin polymerization

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Antimicrobial: Inhibition of bacterial enzymes or cell wall synthesis.

    Anti-inflammatory: Modulation of inflammatory pathways or cytokine production.

    Anticancer: Induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Impact of Nitro vs. Sulfonamide Substituents

  • Nitro Groups: The 4-nitrophenyl group at position 2 in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule in redox environments or enhance binding to hydrophobic enzyme pockets. This contrasts with sulfonamide-substituted quinazolinones (e.g., 2,3-disubstituted derivatives with p-benzene sulfonamide), which show selective cyclooxygenase-2 (COX-2) inhibition due to their hydrogen-bonding capabilities .
  • Sulfonamide Derivatives: Compounds like 3-aryl-2-(thiocarbamoylpyrazolyl)-4(3H)-quinazolinones exhibit antimicrobial activity via interactions with bacterial enzymes, suggesting that electron-donating groups (e.g., sulfonamides) may favor different mechanisms compared to nitro-substituted analogues .

Hydroxyl Group and Pharmacokinetics

  • The hydroxyl group at position 3 in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to 3-hydroxy-4(3H)-quinazolinones reported in antifungal and anticancer studies .

Data Tables: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity Key Findings Reference
7-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone 7-Cl, 3-OH, 2-(4-NO₂Ph) Under investigation (hypothetical) Predicted enhanced redox stability due to nitro group
UR-9825 7-Cl, 3-(triazolylpropyl) Antifungal Superior in vitro activity to fluconazole; t₁/₂ = 1–9 h (species-dependent)
6-Chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone 6-Cl, 3-OH, 2-(3,4-Cl₂Ph) Not specified Lower solubility inferred from dichlorophenyl substituent
2-(3,5-Dichloro-2-hydroxyphenyl)-4(3H)-quinazolinone 2-(3,5-Cl₂-2-OHPh) Enzyme inhibition Structural basis for α-carbonic anhydrase inhibition
3-Aryl-2-(thiocarbamoylpyrazolyl)-4(3H)-quinazolinones 2-(pyrazolyl), 3-aryl Antimicrobial Activity comparable to standard antibiotics

Research Findings and Trends

  • Electrochemical Properties: Ferrocenyl-substituted quinazolinones (e.g., 2-ferrocenyl-4(3H)-quinazolinone) demonstrate reversible one-electron oxidation, suggesting that electron-rich substituents like nitro groups could modulate redox behavior in therapeutic applications .
  • Synthetic Flexibility: The Niementowski reaction and its variants allow precise substitution at positions 2, 3, and 7, enabling tailored design of quinazolinones for specific biological targets .

Biological Activity

7-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer research.

  • Molecular Formula: C14H8ClN3O4
  • Molecular Weight: 317.68402 g/mol
  • CAS Number: 860787-84-4

The biological activity of 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, which is essential for bacterial survival.
  • Anti-inflammatory Activity: It can modulate inflammatory pathways, potentially reducing cytokine production and alleviating inflammation.
  • Anticancer Activity: The compound may induce apoptosis in cancer cells or inhibit their proliferation by affecting cell cycle progression.

Antimicrobial Activity

Quinazolinone derivatives, including 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, have been shown to possess significant antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentration (MIC) values that suggest strong antibacterial potential .

Anti-inflammatory Activity

Research has demonstrated that quinazolinone derivatives can outperform traditional anti-inflammatory drugs such as indomethacin in experimental models. The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide (NO) production in inflammatory conditions .

Anticancer Activity

The anticancer properties of 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone have been explored through various studies. Notably, one study reported significant cytotoxic effects against several cancer cell lines, including Ehrlich Ascites Carcinoma and Sarcoma-180. The mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis .

Comparative Analysis with Similar Compounds

A comparison with similar quinazolinone derivatives reveals unique aspects of 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
7-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinoneHighHighHigh
7-Chloro-4(3H)-quinazolinoneModerateLowModerate
3-Hydroxy-2-phenyl-4(3H)-quinazolinoneLowModerateLow

Case Studies and Research Findings

  • Antimicrobial Efficacy: A study published in MDPI highlighted the compound's efficacy against mycobacterial NADH dehydrogenase, suggesting its potential as a lead compound for tuberculosis treatment .
  • Cytotoxicity Assessment: In vitro studies have shown that various derivatives of quinazolinones exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
  • Structure-Activity Relationship (SAR): Investigations into the SAR of quinazolinones reveal that modifications at specific positions significantly enhance biological activity. The presence of chloro and nitro groups has been correlated with improved interaction with biological targets .

Q & A

Q. What are the standard protocols for synthesizing 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with primary amines or hydrazine hydrate. For example, refluxing 7-chloro-2-phenyl-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol (3 hours, 85% yield) is a common method . Optimization includes adjusting stoichiometry (e.g., 0.05 mol substrate with 0.05–0.2 mol reagents), solvent polarity (ethanol vs. DMF), and reaction time (3–6 hours). Characterization via IR (C=O at 1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.48–8.19 ppm) ensures purity .

Q. Which spectroscopic techniques are essential for characterizing quinazolinone derivatives, and how are spectral data interpreted?

Key techniques include:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1680–1700 cm⁻¹) and NH/OH groups (3300–3500 cm⁻¹) .
  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), while NH/OH protons resonate as singlets (e.g., δ 5.67 ppm for NH₂) .
  • Elemental analysis : Validates empirical formulas (e.g., C₁₄H₁₀ClN₃O with ≤0.5% deviation) . Advanced studies may use ¹³C NMR or mass spectrometry for structural elucidation.

Q. How should researchers design initial biological screening assays for quinazolinone derivatives?

Begin with minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use ciprofloxacin as a positive control and DMSO as a negative control. For antifungal activity, test against C. albicans using fluconazole as a reference . Ensure dose-response curves (10–100 µg/mL) and triplicate measurements for reproducibility.

Advanced Research Questions

Q. What mechanistic insights explain the antibacterial activity of 4(3H)-quinazolinones, and how can structural modifications enhance potency?

The nitro group at the 2-position and chloro substitution at the 7-position enhance electron-withdrawing effects, improving membrane permeability. Molecular docking studies suggest inhibition of bacterial DNA gyrase or dihydrofolate reductase (DHFR). For example, 3-amino derivatives show enhanced binding to S. aureus DHFR (binding energy ≤−8.5 kcal/mol) . Introduce polar groups (e.g., hydroxyl, amino) to improve solubility and target engagement.

Q. How can computational methods predict the structure-activity relationship (SAR) of quinazolinone derivatives?

Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential (MEP) surfaces. Docking simulations (AutoDock Vina) against protein targets (e.g., PDB: 1AJ8 for DHFR) identify key interactions (hydrogen bonds, π-π stacking). Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Reaction reproducibility : Verify reagent purity (e.g., anhydrous ethanol vs. technical grade) and moisture control.
  • Biological assays : Standardize inoculum size (0.5 McFarland) and incubation conditions (37°C, 18–24 hours) .
  • Data normalization : Express activity as % inhibition relative to controls to account for batch variability .

Q. How do crystallographic studies clarify structural ambiguities in quinazolinone derivatives?

Single-crystal X-ray diffraction confirms bond lengths (C=O: 1.22 Å), dihedral angles (e.g., 4-nitrophenyl vs. quinazolinone plane: 15–20°), and hydrogen-bonding networks. For example, the title compound in forms N–H⋯O interactions (2.8–3.0 Å) stabilizing the crystal lattice .

Q. What role do substituents at the 3-position play in modulating bioactivity?

Bulky groups (e.g., 4-chlorophenyl) enhance lipophilicity and membrane penetration, while hydrophilic groups (e.g., 2-hydroxyethyl) improve solubility. In , the 2-aminoethyl substituent increases antibacterial activity (MIC: 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) by facilitating target binding .

Methodological Considerations

Q. How to optimize solvent systems for recrystallization of nitro-substituted quinazolinones?

Use mixed solvents (e.g., ethanol-water, 3:1 v/v) to balance solubility and polarity. For nitro groups, avoid prolonged heating to prevent decomposition. Monitor crystallization via polarized light microscopy for polymorph control .

Q. What advanced techniques validate quinazolinone stability under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, 220 nm detection). Use LC-MS to identify degradation products (e.g., nitro reduction to amines or hydrolysis to carboxylic acids) .

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